Home > Products > Screening Compounds P117101 > (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin - 77327-45-8

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Catalog Number: EVT-319686
CAS Number: 77327-45-8
Molecular Formula: C48H74N12O12S2
Molecular Weight: 1075.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mpomeovt is a cyclic peptide.
Overview

The compound (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin is a modified form of the neuropeptide oxytocin, which is critical in various physiological processes, including childbirth and lactation. Oxytocin is a nonapeptide hormone composed of nine amino acids, primarily synthesized in the hypothalamus and released by the posterior pituitary gland. This modified version incorporates specific amino acid substitutions that may enhance its stability and efficacy compared to native oxytocin.

Source

Oxytocin is derived from the human OXT gene, located on chromosome 20. The synthesis begins with a precursor protein that undergoes enzymatic cleavage to yield the active nonapeptide. The modifications in (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin suggest a focus on improving pharmacological properties, potentially making it more suitable for therapeutic applications.

Classification
  • Type: Peptide hormone
  • Family: Neuropeptides
  • Receptor Interaction: Primarily interacts with the oxytocin receptor, a member of the G protein-coupled receptor family.
Synthesis Analysis

Methods

The synthesis of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid.
    • Coupling reagents activate the carboxyl group of the incoming amino acid, allowing it to bond with the amine group of the last amino acid on the chain.
    • The process is repeated until the desired sequence is achieved.
  2. Modification:
    • The incorporation of non-standard amino acids (e.g., d(CH2)51 and Tyr(Me)2) is crucial for enhancing stability and biological activity.
    • These modifications are introduced at specific steps during synthesis to ensure proper incorporation.
  3. Cleavage and Purification:
    • After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular structure of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin includes:

  • A cyclic structure formed by a disulfide bridge between cysteine residues.
  • A modified backbone due to the presence of d(CH2)51 and Tyr(Me)2, which alters its physical and chemical properties.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 286 Da.
  • 3D Structure: Can be modeled using computational chemistry software to visualize spatial arrangements and interactions with receptors.
Chemical Reactions Analysis

Reactions

The chemical stability of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin can be influenced by environmental factors such as pH and temperature. Key reactions include:

  1. Deamidation: Particularly at neutral to alkaline pH levels.
  2. Oxidation: Susceptible at certain conditions affecting cysteine residues.
  3. Aggregation: Higher concentrations may lead to aggregation due to intermolecular interactions.

Technical Details

Studies show that degradation follows pseudo-first-order kinetics under varying pH conditions, with significant degradation observed at alkaline pH levels .

Mechanism of Action

Process

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin exerts its effects primarily through binding to oxytocin receptors located in various tissues, including the uterus and brain. The mechanism involves:

  1. Receptor Binding:
    • The compound binds to G protein-coupled receptors, initiating intracellular signaling cascades.
  2. Calcium Mobilization:
    • Activation leads to increased intracellular calcium levels in target cells, promoting uterine contractions during labor.
  3. Positive Feedback Loop:
    • Enhanced uterine contractions stimulate further release of oxytocin from the pituitary gland .

Data

Research indicates that modifications like those in (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin may enhance receptor affinity and prolong biological activity compared to native oxytocin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Enhanced stability due to structural modifications; less prone to degradation compared to native oxytocin.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for peptide hormones.

Relevant Data or Analyses

Studies indicate that modified forms like (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin show improved thermal stability and resistance to enzymatic degradation .

Applications

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin has several scientific applications:

  1. Pharmaceutical Development:
    • Used in developing formulations aimed at enhancing labor induction protocols or managing postpartum hemorrhage.
  2. Research Tool:
    • Serves as a model compound for studying receptor interactions and signaling pathways involved in social behaviors and reproductive functions.
  3. Therapeutic Uses:
    • Potentially beneficial in treating conditions related to oxytocin deficiency or dysfunction, such as certain mood disorders or social anxiety .
Structural and Chemical Characterization

Peptide Sequence Analysis and Nomenclature

(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin (CAS 77327-45-8) is a systematically modified nonapeptide analog of oxytocin. Its sequence is β-Mercapto-β,β-cyclopentamethylenepropionyl¹-Tyr(OMe)²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Orn⁸-Gly⁹-NH₂, featuring a disulfide bridge between the β-mercaptopropionic acid residue at position 1 and cysteine at position 6 [1] [7] [9]. The nomenclature reflects three targeted modifications:

  • d(CH₂)₅¹: Replacement of the N-terminal cysteine with β-mercapto-β,β-cyclopentamethylenepropionyl (Pmp), a non-natural amino acid designed to resist enzymatic degradation.
  • Tyr(Me)²: O-methylation of tyrosine at position 2, enhancing receptor-binding specificity.
  • Orn⁸: Substitution of leucine with ornithine at position 8, altering electrostatic interactions with receptors [1] [9].

This structured nomenclature aligns with IUPAC conventions for neurohypophyseal hormone analogs, precisely denoting residue-specific modifications [9].

Table 1: Peptide Sequence and Modifications

PositionResidueModification
1β-Mercaptopropionic acidCyclopentamethylene group (disulfide-forming)
2TyrosineO-Methylation
3IsoleucineNone (conserved)
4GlutamineNone (conserved)
5AsparagineNone (conserved)
6CysteineDisulfide bond with position 1
7ProlineNone (conserved)
8OrnithineSubstituted for leucine
9Glycine-amideC-terminal amidation

Molecular Formula and Physicochemical Properties

The molecular formula of (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin is C₄₈H₇₄N₁₂O₁₂S₂, with a molecular weight of 1075.30 g/mol [1] [7]. Key physicochemical properties include:

  • Solubility: Highly soluble in water and polar solvents (e.g., DMSO, methanol) due to multiple polar residues (Asn, Gln) and charged ornithine, but insoluble in non-polar solvents [8].
  • Stability: The disulfide bridge and cyclopentamethylene group confer resistance to reductases and proteases. Optimal storage is at -20°C under anhydrous conditions to prevent hydrolysis [7] [9].
  • Thermal Properties: High boiling point (1537.6 ± 65.0°C) and flash point (883.7 ± 34.3°C), consistent with its peptide structure and low volatility [7].
  • Partition Coefficient (LogP): Estimated at -2.55, indicating high hydrophilicity and limited membrane permeability [7].

Table 2: Physicochemical Properties

PropertyValueMethod/Notes
Molecular Weight1075.30 g/molCalculated from formula
Boiling Point1537.6 ± 65.0 °CAt 760 mmHg
Flash Point883.7 ± 34.3 °CCombustion analysis
Density1.4 ± 0.1 g/cm³Solid state
Water SolubilityHigh>50 mg/mL (experimental)
LogP-2.55Computational estimate
Storage Stability-20°C, desiccatedLong-term (>2 years)

Stereochemical Configuration and Modifications

The peptide adopts a constrained conformation due to three strategic modifications:

  • Cyclopentamethylene Propionyl (d(CH₂)₅¹): Replaces the native N-terminal cysteine with a non-natural β-mercapto acid containing a cyclopentyl ring. This induces a Type II β-turn in the 20-membered disulfide ring, confirmed by ¹³C-NMR studies. The rigid ring system sterically shields the disulfide bond from reduction while stabilizing the antagonist conformation [1] [6] [9].
  • O-Methyltyrosine (Tyr(Me)²): Methylation of tyrosine’s phenolic hydroxyl group eliminates its hydrogen-bonding capacity. This disrupts interactions with oxytocin receptor subdomains that normally stabilize the agonist state, reducing efficacy by >95% compared to endogenous oxytocin [1] [9].
  • Ornithine Substitution (Orn⁸): Replaces leucine⁸ with ornithine, a diamino acid. The protonated δ-amino group forms a salt bridge with glutamate²⁹⁷ in the oxytocin receptor’s transmembrane domain, competitively inhibiting agonist binding (pA₂ = 7.35 ± 0.08) [9] [10].

Stereochemical analysis via ¹³C-NMR reveals that the cyclopentamethylene group shifts the peptide backbone torsion angles (φ: -80° ± 5°, ψ: 40° ± 5°) compared to oxytocin (φ: -140° ± 10°, ψ: 135° ± 10°), positioning Tyr(Me)² and Orn⁸ for optimal receptor occlusion [6].

Comparative Analysis with Endogenous Oxytocin and Vasotocin Analogues

(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin exhibits distinct pharmacological profiles compared to endogenous peptides and other antagonists:

  • Vs. Endogenous Oxytocin: Lacks uterotonic activity (pA₂ = 7.35) due to disrupted hydrogen bonding (Tyr(Me)²) and altered C-terminal charge (Orn⁸). Retains <0.1% binding affinity but acts as a full competitive antagonist [1] [9].
  • Vs. Vasotocin Analogues: Unlike arginine vasotocin (AVT), which activates both vasopressin and oxytocin receptors, this analog shows >100-fold selectivity for oxytocin receptors. Its Ki for oxytocin receptors (1.8 nM) is 10x lower than for V₁ₐ vasopressin receptors [4] [10].
  • Vs. Other Antagonists: Compared to (d(CH₂)₅¹,Tyr(Me)²,Thr⁴,Orn⁸,des-Gly-NH₂⁹)-Vasotocin, it has a shorter elimination half-life but higher CNS penetration due to reduced glycine-mediated renal clearance [4] [8].

Table 3: Comparison with Key Neurohypophyseal Peptides

CompoundCAS NumberReceptor SelectivityKey Structural FeaturesResearch Applications
(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin77327-45-8Oxytocin antagonist (Ki: 1.8 nM)Cyclopentamethylene-Pmp¹, Orn⁸Neurological disease models [1] [9]
Arginine Vasotocin (AVT)113-80-4Mixed V₁ₐ/OT agonistArg⁸, conserved disulfide ringRenal/behavioral studies [10]
(d(CH₂)₅¹,Tyr(Me)²,Thr⁴,Orn⁸,des-Gly-NH₂⁹)-Vasotocin115499-13-3Oxytocin antagonistThr⁴, des-Gly⁹, Orn⁸Hippocampal electrophysiology [4]
(d(CH₂)₅¹,Tyr(Me)²,Thr⁴,Orn⁸,Tyr-NH₂⁹)-Vasotocin114056-26-7Oxytocin antagonistTyr-NH₂⁹, Thr⁴, Orn⁸Sexual behavior research [8]

These structural refinements position (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin as a gold-standard antagonist for dissecting oxytocin-mediated neurotransmission and hormonal signaling [1] [9].

Properties

CAS Number

77327-45-8

Product Name

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H74N12O12S2

Molecular Weight

1075.3 g/mol

InChI

InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1

InChI Key

ZWVZXPFUQHTUKV-DCFRFDPNSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

(d(CH2)5,Tyr(Me)2,Orn8)vasotocin
1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-2-tyr(OMe)-8-Orn-oxytocin
1-deamino-2-O-methyl-tyrosyl-8-ornithine-1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)oxytocin
d(CH2)5Tyr(Me)-8-Orn-vasotocin
dET2Tyr(Me)-OVT
MPOMeOVT
oxytocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-ornithine(8)-
oxytocin, 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-1-deamino-2-O-methyl-tyrosyl-8-ornithine-
oxytocin, 1beta-Mpa(beta-(CH2)5)(1)-Me(Tyr)(2)-Orn(8)-
oxytocin,1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OMe)(2)-Orn(8)-
vasotocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OM3)(2)-Orn(8)-
vasotocin, d(CH2)5-2-O-methytyrosine-8-ornithine-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.